molecular formula C19H19N5O3S B5131241 4-{[6-(4-Ethyl-3-sulfamoylphenyl)pyridazin-3-YL]amino}benzamide

4-{[6-(4-Ethyl-3-sulfamoylphenyl)pyridazin-3-YL]amino}benzamide

Cat. No.: B5131241
M. Wt: 397.5 g/mol
InChI Key: XVQNFLLBRPFDBO-UHFFFAOYSA-N
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Description

4-{[6-(4-Ethyl-3-sulfamoylphenyl)pyridazin-3-YL]amino}benzamide is a complex organic compound that features a benzamide group linked to a pyridazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-(4-Ethyl-3-sulfamoylphenyl)pyridazin-3-YL]amino}benzamide typically involves multi-step organic synthesis. One common route includes the formation of the pyridazinyl core followed by the introduction of the benzamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-{[6-(4-Ethyl-3-sulfamoylphenyl)pyridazin-3-YL]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

4-{[6-(4-Ethyl-3-sulfamoylphenyl)pyridazin-3-YL]amino}benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[6-(4-Ethyl-3-sulfamoylphenyl)pyridazin-3-YL]amino}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinyl and benzamide derivatives, such as:

  • Pyridazine
  • Pyridazinone
  • Benzamide

Uniqueness

4-{[6-(4-Ethyl-3-sulfamoylphenyl)pyridazin-3-YL]amino}benzamide is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds. Its combination of a pyridazinyl core with a benzamide group makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[[6-(4-ethyl-3-sulfamoylphenyl)pyridazin-3-yl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-2-12-3-4-14(11-17(12)28(21,26)27)16-9-10-18(24-23-16)22-15-7-5-13(6-8-15)19(20)25/h3-11H,2H2,1H3,(H2,20,25)(H,22,24)(H2,21,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQNFLLBRPFDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)C(=O)N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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